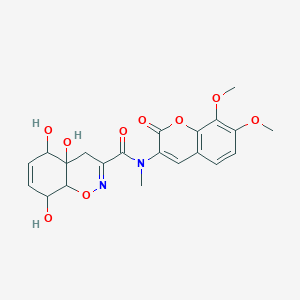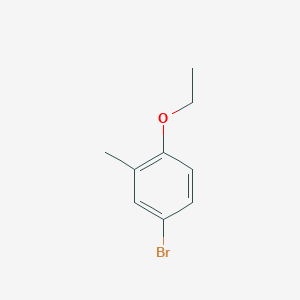
4-Bromo-1-ethoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-ethoxy-2-methylbenzene is a chemical compound with the molecular formula C9H11BrO . It has an average mass of 231.086 Da and a monoisotopic mass of 229.994232 Da .
Synthesis Analysis
The synthesis of 4-Bromo-1-ethoxy-2-methylbenzene can involve multiple steps. A common approach is through electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 4-Bromo-1-ethoxy-2-methylbenzene consists of a benzene ring substituted with bromo, ethoxy, and methyl groups . The exact positions of these substituents on the benzene ring can be determined by various spectroscopic methods.Chemical Reactions Analysis
4-Bromo-1-ethoxy-2-methylbenzene can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the aromatic ring acts as a nucleophile, attacking an electrophile to form a sigma bond .Physical And Chemical Properties Analysis
4-Bromo-1-ethoxy-2-methylbenzene is a solid compound . It has a molecular weight of 215.09 . More detailed physical and chemical properties such as melting point, boiling point, and solubility can be determined through experimental measurements.Scientific Research Applications
High-Yield Synthesis and Polymer Research
4-Bromo-1-ethoxy-2-methylbenzene plays a crucial role in the high-yield synthesis of functionalized alkoxyamine initiators, which are instrumental in creating well-controlled block copolymers. These copolymers have significant implications in materials science, particularly in developing new polymeric materials with tailored properties for specific applications (Miura, Hirota, Moto, & Yamada, 1999).
Catalysis and Oxidation Processes
In the field of catalysis, 4-Bromo-1-ethoxy-2-methylbenzene is involved in the liquid-phase oxidation of methylbenzenes by the cobalt-copper-bromide system. This process yields benzyl acetates and benzaldehydes with high selectivity, showcasing its potential in fine chemical synthesis and industrial processes (Okada & Kamiya, 1981).
Electrochemical Studies
The compound has been used in electrochemical studies, particularly in the research of novel bifunctional electrolyte additives for lithium-ion batteries. It has shown promise in improving the safety and performance of lithium-ion batteries, addressing critical issues such as overcharge protection and fire retardancy (Zhang, 2014).
Photovoltaic Applications
Moreover, 4-Bromo-1-ethoxy-2-methylbenzene derivatives have been explored for their utility in polymer solar cells. The development of new electron acceptor materials based on this compound has led to enhancements in power conversion efficiency, open-circuit voltage, and short-circuit current in solar cells, highlighting its potential in renewable energy technologies (Jin et al., 2016).
Organic Synthesis and Material Science
In organic synthesis and material science, 4-Bromo-1-ethoxy-2-methylbenzene is a key precursor for various reactions and syntheses. Its applications range from the preparation of tetrahydrofuran derivatives via radical cyclization (Esteves, Ferreira, & Medeiros, 2007) to the synthesis of chroman derivatives, demonstrating its versatility in synthesizing complex organic molecules (Setsune, Ueda, Matsukawa, & Kitao, 1984).
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethoxy-2-methylbenzene in chemical reactions often involves the formation of an intermediate species. In electrophilic aromatic substitution reactions, for example, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton to yield a substituted benzene ring .
Safety and Hazards
4-Bromo-1-ethoxy-2-methylbenzene may pose certain hazards. It has been classified with hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound .
properties
IUPAC Name |
4-bromo-1-ethoxy-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEKYZFNWIUBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

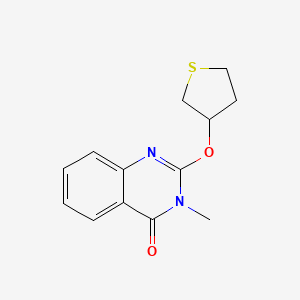
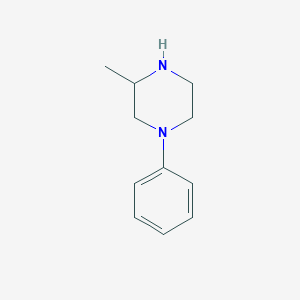
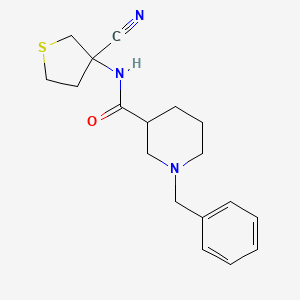
![4-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B2674243.png)

![Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate](/img/structure/B2674245.png)
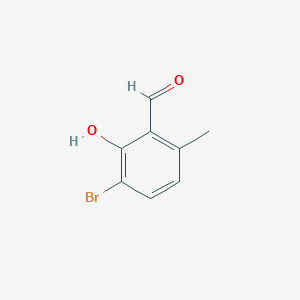
![(3r,5r,7r)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2674248.png)
![5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2674250.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2674251.png)
![2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2674254.png)

![Tert-butyl 2-[1-[(2-chloroacetyl)amino]cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2674261.png)
